molecular formula C15H22O2 B1191748 4alpha,5alpha-Oxidoeudesm-11-en-3-one

4alpha,5alpha-Oxidoeudesm-11-en-3-one

Cat. No.: B1191748
M. Wt: 234.339
InChI Key: CRKPXDQKDUWXFJ-BEAPCOKYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alpha,5alpha-Oxidoeudesm-11-en-3-one is a sesquiterpene compound isolated from the rhizomes of the medicinal plant Cyperus rotundus L. . This natural product is of significant interest in pharmacological research, particularly as a potential selective estrogen receptor modulator (SERM). Studies have demonstrated that this compound exhibits potent estrogenic activity in vitro. Its mechanism of action involves binding to estrogen receptors, with research indicating a higher binding affinity for the ER-β subtype than for ER-α, suggesting a potential for selective modulation . Furthermore, the compound displays biphasic activity, exerting both estrogenic and anti-estrogenic effects depending on the concentration of endogenous estradiol, such as 17β-estradiol (E2), in the cellular environment . This unique profile makes this compound a valuable candidate for investigative research aimed at developing alternatives to conventional hormone replacement therapy (HRT). Researchers can utilize this compound to explore complex estrogen receptor signaling pathways and its effects on various biological systems. Research Applications: • Investigation of Selective Estrogen Receptor Modulators (SERMs) • Study of Phytoestrogens and their mechanisms • Research on Hormone Replacement Therapy (HRT) alternatives • Cell-based assays for estrogenic activity (e.g., E-screen assay on MCF-7 cells) • Transcriptional activity studies using estrogen-sensitive reporter gene assays This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.339

IUPAC Name

(1aS,4aS,7R,8aS)-1a,4a-Dimethyl-7-(prop-1-en-2-yl)hexahydro-3H-naphtho[1,8a-b]oxiren-2(1aH)-one

InChI

InChI=1S/C15H22O2/c1-10(2)11-5-7-13(3)8-6-12(16)14(4)15(13,9-11)17-14/h11H,1,5-9H2,2-4H3/t11-,13+,14-,15+/m1/s1

InChI Key

CRKPXDQKDUWXFJ-BEAPCOKYSA-N

SMILES

O=C1CC[C@]2(C)CC[C@@H](C(C)=C)C[C@]32[C@]1(C)O3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4alpha,5alpha-Oxidoeudesm-11-en-3-one;  4α,5α-Oxidoeudesm-11-en-3-one; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4alpha,5alpha-Oxidoeudesm-11-en-3-one with analogous compounds in terms of structure, source, and biological activity:

Compound Name Source/Origin Key Functional Groups Biological/Industrial Activity Applications
This compound Cyperus rotundus Oxide bridge (4α,5α), ketone (C-3) SERM, anticancer Medicinal research
4alpha,10alpha-Dimethyl-6beta-isopropyl-delta1,9-octalin Synthetic/Industrial Methyl, isopropyl groups Industrial chemical (market-driven) Specialty chemicals
Gibberellin derivatives (e.g., 2beta,4alpha,7-trihydroxy-1-methyl-8-methylenegibb-3-ene-1,10beta-dicarboxylic acid lactone) Plants Hydroxyl, lactone, methylene Plant growth regulation Agriculture
Lindane (gamma-BHC) Synthetic Chlorinated cyclohexane Neurotoxic pesticide Pest control

Key Research Findings

  • SERM Activity: this compound demonstrates selective binding to estrogen receptors, inhibiting proliferation in hormone-sensitive cancers while avoiding adverse effects seen with non-selective agonists .
  • Industrial Analogues : The 4alpha,10alpha-dimethyl-6beta-isopropyl-delta1,9-octalin compound lacks bioactivity but is significant in industrial markets due to its use in specialty chemical synthesis .
  • Gibberellins: Despite sharing the "4alpha" stereochemical notation, gibberellin derivatives prioritize hydroxyl and lactone groups, enabling plant hormone activity rather than mammalian receptor modulation .

Stereochemical and Functional Implications

The stereochemical configuration (e.g., 4alpha,5alpha) in this compound is critical for its SERM activity, as minor alterations in substituent positioning can abolish receptor binding . In contrast, industrial compounds like 4alpha,10alpha-dimethyl-6beta-isopropyl-delta1,9-octalin prioritize steric and electronic properties for stability in manufacturing processes .

Preparation Methods

Source Material and Initial Processing

Cyperus rotundus rhizomes serve as the primary natural source of 4α,5α-Oxidoeudesm-11-en-3-one. The rhizomes are typically dried, ground into a coarse powder, and subjected to sequential solvent extraction. Methanol is the preferred initial solvent due to its ability to solubilize a broad range of secondary metabolites, including sesquiterpenes.

Fractionation and Purification

The crude methanol extract undergoes liquid-liquid partitioning using hexane and dichloromethane (DCM) to isolate non-polar and moderately polar compounds. The DCM fraction, enriched with sesquiterpenes, is further purified via column chromatography. Silica gel is commonly employed with gradient elution systems (e.g., hexane:ethyl acetate) to separate 4α,5α-Oxidoeudesm-11-en-3-one from structurally similar compounds like cyperotundone and α-cyperone.

Table 1: Key Steps in Natural Extraction

StepSolvent/TechniquePurposeOutcome
1Methanol extractionSolubilize sesquiterpenesCrude extract containing target compound
2Hexane partitioningRemove lipids and pigmentsEnriched sesquiterpene fraction
3DCM partitioningIsolate moderately polar compoundsFurther purification of target
4Silica gel chromatographySeparate individual sesquiterpenesIsolation of 4α,5α-Oxidoeudesm-11-en-3-one

The final purity of the compound is validated using HPLC and NMR spectroscopy. However, yields from natural extraction are inherently low (typically <0.1% w/w), necessitating large quantities of plant material for milligram-scale production.

Chemical Synthesis Approaches

Hypothetical Synthetic Routes

While no explicit synthetic protocols for 4α,5α-Oxidoeudesm-11-en-3-one are publicly documented, its structure suggests feasible pathways based on sesquiterpene biosynthesis:

  • Epoxidation of Eudesm-11-en-3-one : Introducing an epoxide bridge between C4 and C5 using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA).

  • Stereoselective Oxidation : Ensuring the α-configuration of the epoxide requires chiral catalysts or enzymatic methods to control stereochemistry.

Table 2: Proposed Synthetic Pathway

StepReactionReagents/ConditionsChallenges
1EpoxidationmCPBA, CH₂Cl₂, 0°CStereoselectivity control
2PurificationColumn chromatographySeparation of diastereomers

Challenges in Synthesis

  • Stereochemical Control : Achieving the correct α,α-configuration at C4 and C5 is critical for biological activity.

  • Scalability : Multi-step synthesis may incur high costs, limiting industrial applicability.

  • Yield Optimization : Competing side reactions (e.g., over-oxidation) reduce efficiency.

Custom synthesis services, such as those offered by AOBIOUS, INC., provide this compound with lead times of 4–8 weeks, though proprietary methodologies are undisclosed.

Comparative Analysis of Preparation Methods

Table 3: Natural vs. Synthetic Preparation

ParameterNatural ExtractionChemical Synthesis
YieldLow (<0.1%)Variable (dependent on route)
PurityHigh (after chromatography)Requires rigorous purification
ScalabilityLimited by plant biomassTheoretically unlimited
CostModerate (labor-intensive)High (specialized reagents)
Stereochemical ControlNatural configuration assuredRequires chiral catalysts

Natural extraction remains the primary source for research-grade material, while synthesis is reserved for large-scale applications pending methodological advancements.

Research Findings and Applications

Pharmacological Relevance

4α,5α-Oxidoeudesm-11-en-3-one exhibits selective binding to estrogen receptor-β (ER-β), with potential applications in hormone replacement therapy (HRT). Its biphasic activity—estrogenic at low concentrations and anti-estrogenic at higher doses—underscores the importance of high-purity preparations.

Analytical Challenges

  • Structural Characterization : NMR and X-ray crystallography are essential for confirming the epoxide configuration.

  • Bioactivity Validation : Cell-based assays (e.g., ER-β reporter gene assays) require ultrapure samples to avoid off-target effects .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 4α,5α-Oxidoeudesm-11-en-3-one using spectroscopic methods?

  • Methodology :

Acquire 1H and 13C NMR spectra in deuterated solvents (e.g., CDCl3) to assign proton and carbon environments. Use 2D techniques (COSY, HSQC, HMBC) to confirm connectivity and stereochemistry .

Perform infrared (IR) spectroscopy to identify functional groups (e.g., ketone C=O stretch near 1700 cm⁻¹) .

Use high-resolution mass spectrometry (HRMS) to verify molecular formula. Compare observed data with literature values in databases like SciFinder or Reaxys .

If crystalline, conduct X-ray crystallography for absolute configuration determination. Report crystallographic data (e.g., CCDC deposition number) .

Q. What steps are critical for determining the novelty of 4α,5α-Oxidoeudesm-11-en-3-one during synthesis?

  • Methodology :

Search SciFinder and Reaxys using structural descriptors (e.g., skeleton, substituents) to check prior reports .

If the compound is known, cross-reference melting points, optical rotation (α-D) , and spectroscopic data with literature. Discrepancies ≥5% in key peaks (e.g., NMR shifts) may indicate novelty .

For novel compounds, document synthetic routes (e.g., oxidation of eudesmane precursors) and provide full analytical validation .

Q. How should researchers design isolation protocols for 4α,5α-Oxidoeudesm-11-en-3-one from natural sources?

  • Methodology :

Optimize extraction solvents (e.g., methanol for polar terpenoids) and techniques (e.g., Soxhlet, ultrasound-assisted extraction) .

Use column chromatography (silica gel, RP-18) with gradient elution. Monitor fractions via TLC, comparing Rf values with standards .

Validate purity via HPLC-DAD/MS (≥95% purity threshold). Report retention times and mobile phases .

Advanced Research Questions

Q. How can contradictions in bioactivity data for 4α,5α-Oxidoeudesm-11-en-3-one be systematically addressed?

  • Methodology :

Conduct subgroup analyses to assess variability across studies (e.g., cell lines, dosages). Test for interaction effects using ANOVA or mixed-effects models .

Perform meta-analysis to pool effect sizes. Address heterogeneity via sensitivity analyses (e.g., excluding outliers) .

Validate mechanisms using knockout models or enzymatic assays (e.g., CYP450 inhibition) to confirm target specificity .

Q. What computational strategies predict the reactivity or binding interactions of 4α,5α-Oxidoeudesm-11-en-3-one?

  • Methodology :

Apply density functional theory (DFT) to calculate electrostatic potential surfaces and HOMO/LUMO gaps, identifying reactive sites .

Use molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions. Validate with experimental IC50 values .

Compare molecular dynamics simulations (e.g., GROMACS) with crystallographic data to assess binding stability .

Q. How to evaluate the environmental stability of 4α,5α-Oxidoeudesm-11-en-3-one under varying conditions?

  • Methodology :

Perform accelerated degradation studies (pH 3–9, UV light exposure). Monitor decomposition via LC-MS and quantify metabolites .

Calculate half-life (t½) using first-order kinetics. Report degradation pathways (e.g., oxidation at C11) .

Assess ecotoxicity using model organisms (e.g., Daphnia magna) and OECD guidelines .

Data Presentation Guidelines

  • Spectroscopic Validation : Include tables comparing observed vs. literature NMR shifts (δ ppm) and MS fragments .
  • Subgroup Analysis : Tabulate effect sizes (e.g., hazard ratios) for subgroups vs. complements, with confidence intervals and p-values for interaction tests .
  • Computational Results : Provide optimized geometries (bond lengths/angles) and docking scores (ΔG binding) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha,5alpha-Oxidoeudesm-11-en-3-one
Reactant of Route 2
4alpha,5alpha-Oxidoeudesm-11-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.